2-Amino-3-hydroxynaphthoquinone
Overview
Description
2-Amino-3-hydroxynaphthoquinone is a naphthoquinone derivative known for its diverse chemical properties and potential applications in various fields. Naphthoquinones are a class of organic compounds characterized by a quinone structure with two ketone substitutions on a naphthalene ring. The presence of amino and hydroxyl groups in this compound enhances its reactivity and potential for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxynaphthoquinone typically involves the reaction of 2,3-dichloronaphthoquinone with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Post-reaction, the compound is purified using industrial-scale chromatography or crystallization methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The amino and hydroxyl groups in this compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated naphthoquinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of natural dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxynaphthoquinone involves its interaction with cellular components, leading to oxidative stress and apoptosis. The compound can generate reactive oxygen species (ROS) that damage cellular structures, including DNA, proteins, and lipids. This oxidative damage triggers cell death pathways, making it a potential anticancer agent . Additionally, the compound can inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
2-Amino-3-hydroxynaphthoquinone can be compared with other naphthoquinone derivatives such as:
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in natural dyes like henna.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits strong antimicrobial and allelopathic properties.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Studied for its anticancer and anti-inflammatory activities.
Uniqueness: this compound stands out due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse biological activities. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-amino-4-hydroxynaphthalene-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQDQBRCPNTKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944808 | |
Record name | 2-Amino-3-hydroxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22158-41-4 | |
Record name | 2-Amino-3-hydroxynaphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022158414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC118394 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-hydroxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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